Bromo-PEG3-phthalimide is a specialized compound that integrates three distinct functional groups: bromine, polyethylene glycol (PEG), and phthalimide. This compound is categorized under PEGylated phthalimides, known for their hydrophilicity and biocompatibility, making them valuable in various scientific and industrial applications. Bromo-PEG3-phthalimide serves as a versatile tool in drug development, bioconjugation, and chemical synthesis due to its unique properties and functional capabilities.
The synthesis of Bromo-PEG3-phthalimide involves several key steps:
The synthesis typically employs controlled reaction conditions to optimize yield and purity. Industrial production may utilize catalysts and specific environmental controls to facilitate the PEGylation and bromination processes efficiently. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high-quality products.
Bromo-PEG3-phthalimide features a molecular structure characterized by:
The molecular formula of Bromo-PEG3-phthalimide is typically represented as C₁₄H₁₈BrN₁O₃, with a molecular weight of approximately 315.20 g/mol. The structural integrity allows for various chemical interactions, making it suitable for diverse applications in research and industry.
Bromo-PEG3-phthalimide is involved in several types of chemical reactions:
Common reagents for substitution reactions include nucleophiles that can effectively replace the bromine atom. Hydrolysis reactions are facilitated by adjusting pH levels to either acidic or basic conditions, allowing for controlled product formation.
The mechanism of action for Bromo-PEG3-phthalimide primarily revolves around its ability to modify the properties of conjugated molecules. The bromine group enables targeted substitution reactions, while the PEG moiety enhances solubility and biocompatibility. The phthalimide group adds stability, allowing for effective conjugation processes. Collectively, these characteristics improve the solubility, stability, and bioavailability of compounds modified with Bromo-PEG3-phthalimide.
Bromo-PEG3-phthalimide is characterized by:
Key chemical properties include:
Relevant data indicate that Bromo-PEG3-phthalimide maintains its integrity across a range of pH levels and temperatures, making it suitable for diverse applications in both laboratory and industrial settings .
Bromo-PEG3-phthalimide finds extensive use in various scientific fields:
Phthalimide derivatives have established a foundational role in bioconjugation chemistry since the mid-20th century, primarily serving as amine-protecting groups in peptide synthesis. The N-hydroxysuccinimide (NHS) ester of phthalimide emerged as a gold standard for primary amine modification due to its rapid reaction kinetics under physiological conditions. However, conventional phthalimide protecting groups required harsh cleavage conditions (e.g., hydrazine or strong bases), limiting their utility in complex biomolecular engineering. This limitation catalyzed innovations in orthogonally cleavable phthalimide derivatives, enabling selective deprotection without compromising sensitive functional groups in proteins or payload molecules [1] [4].
The advent of heterobifunctional crosslinkers in the 1990s marked a pivotal evolution, where phthalimide was integrated with electrophilic handles (e.g., maleimides, bromoacetyl groups). This design allowed sequential conjugation of biomolecules with distinct functional groups. For example, antibody-drug conjugate (ADC) developers exploited phthalimide-based linkers to couple cytotoxins to cysteine residues in monoclonal antibodies, leveraging the nucleophilic displacement of bromine or the ring-opening of maleimides. The chemical robustness of the phthalimide moiety minimized premature linker cleavage, enhancing serum stability of conjugates [4].
Table 1: Evolution of Phthalimide Derivatives in Bioconjugation
| Era | Key Innovation | Primary Application |
|---|---|---|
| 1950–1970 | Phthaloyl (Phth) protecting group | Amine protection in solid-phase synthesis |
| 1980–2000 | NHS-phthalimide esters | Amide bond formation with proteins |
| 2000–Present | Orthogonally cleavable phthalimides | Drug conjugates with controlled release |
Polyethylene Glycol (PEG) spacers revolutionized molecular design by addressing two critical limitations of early bioconjugates: poor aqueous solubility and steric hindrance. First-generation PEG linkers (e.g., PEG₁₂, molecular weight ~400 Dalton) provided minimal solubility enhancement, while second-generation branched PEGs (e.g., PEG₂₄) improved pharmacokinetics but introduced synthetic complexity. The optimization of triethylene glycol (PEG3) spacers represented a watershed moment, balancing hydrophilicity, conformational flexibility, and synthetic accessibility. PEG3’s extended chain length (approximately 15 Å) permits optimal distance between interacting biomolecules, facilitating ternary complex formation in technologies like PROteolysis TArgeting Chimera (PROTAC) [3].
In PROTAC design, PEG spacers bridge the target protein binder and the E3 ubiquitin ligase recruiter. Studies comparing PEG2 to PEG4 linkers revealed PEG3’s unique advantage: it enables efficient ubiquitin transfer by maintaining the POI (protein of interest) and E3 ligase at an optimal distance (10–20 Å). This geometric precision prevents entropic penalties and maximizes degradation efficiency. Additionally, PEG3’s ethylene oxide units enhance solubility in aqueous reaction media, overcoming precipitation issues common with hydrophobic payloads during conjugation [3].
Table 2: Impact of PEG Spacer Length on Bioconjugate Performance
| PEG Length | Solubility Enhancement | Steric Flexibility | Key Applications |
|---|---|---|---|
| PEG2 | Low | Rigid | Small molecule ADCs |
| PEG3 | Moderate-High | Balanced | PROTACs, peptide conjugates |
| PEG4+ | High | Excessive flexibility | Antibody fragment labeling |
Bromo-PEG3-phthalimide (chemical formula: C₁₆H₂₀BrNO₅; molecular weight: 386.24 Dalton) integrates three functional elements into a single molecular architecture: (i) a bromoalkyl terminus as a nucleophile acceptor, (ii) a hydrophilic PEG3 spacer, and (iii) a phthalimide group as a protected amine precursor. This triad enables sequential, chemoselective bioconjugation strategies unattainable with monofunctional linkers [1] [2].
The bromoacetamide group undergoes rapid nucleophilic substitution with thiols (e.g., cysteine residues) at physiological pH, forming stable thioether bonds. Kinetic studies demonstrate second-order rate constants exceeding 50 M⁻¹s⁻¹ for cysteine conjugation, outpacing traditional maleimide chemistry. Concurrently, the phthalimide group serves as a masked primary amine, quantitatively liberated via hydrazinolysis to expose a nucleophilic amine handle. This allows orthogonal conjugation to carboxyl groups or active esters (e.g., NHS esters) post-bromo conjugation. For example, researchers first label cysteine thiols on antibodies with the bromo terminus, then deprotect the phthalimide to conjugate amine-sensitive cytotoxins like monomethyl auristatin F [1] [4].
In targeted protein degradation, Bromo-PEG3-phthalimide constructs enable p-PROTAC synthesis. The bromo group anchors to cysteine-rich domains of “undruggable” targets, while the deprotected amine links to E3 ligase-recruiting peptides (e.g., VHL ligand ALAPYIP). This facilitates ubiquitin transfer to proteins lacking conventional binding pockets, such as transcription factors with shallow interaction surfaces [3].
Table 3: Synthetic Applications of Bromo-PEG3-Phthalimide
| Functional Group | Reaction Partner | Product Application |
|---|---|---|
| Bromo terminus | Cysteine thiol | Antibody fragment labeling |
| Deprotected amine | Carboxylic acid/NHS ester | Cytotoxin conjugation in ADCs |
| Phthalimide | Hydrazine | Orthogonal amine deprotection |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6